molecular formula C9H16O3 B1315528 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one CAS No. 87920-18-1

1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one

Cat. No. B1315528
CAS RN: 87920-18-1
M. Wt: 172.22 g/mol
InChI Key: NIXGXSZZRAYENG-UHFFFAOYSA-N
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Description

1,3-Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It’s related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The compound you’re interested in seems to be a derivative of 1,3-dioxolane with additional functional groups.


Molecular Structure Analysis

The molecular structure of a similar compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol, has been reported . It was found to have an intramolecular hydrogen bond between the hydroxy moiety and one of the ketal oxygen atoms . This might give us some insight into the possible structure of “1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one”.


Chemical Reactions Analysis

Dioxolanes offer stability against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid . Some strong oxidation agents may cleave acetals .

Scientific Research Applications

Heterogeneous Catalysis and Renewable Materials

Investigations into the acid-catalysed condensation of glycerol with various aldehydes and ketones, including the formation of cyclic acetals like 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one, highlight its potential as a novel platform chemical derived from renewable materials. The research focused on identifying conditions that favor the formation of cyclic acetals, emphasizing the potential of these compounds in sustainable chemistry and as precursors for valuable derivatives (Deutsch, Martin, & Lieske, 2007).

Polymer Science

In polymer science, the polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamines was explored, showing that cyclic carbonates derived from 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one exhibit varied reactivities and can lead to high molecular weight polymers. This research provides insight into the compound's utility in developing polymers with specific properties (Tomita, Sanda, & Endo, 2001).

Organometallic Chemistry

Research in organometallic chemistry has demonstrated the synthesis of 1,3-dioxolanes, including structures similar to 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one, through the addition of ketones to epoxides catalyzed by [Cp*Ir(NCMe)3]2+. These findings reveal the compound's significance in synthetic chemistry, offering a pathway to a variety of dioxolane derivatives with potential applications in medicinal chemistry and material science (Adams, Barnard, & Brosius, 1999).

Renewable Energy and Green Chemistry

A notable application in renewable energy and green chemistry involves the conversion of 2,3-Butanediol to high octane gasoline components, including dioxolane derivatives similar to 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one. This research underlines the compound's role in producing sustainable fuel additives and solvents, contributing to the development of environmentally friendly energy solutions (Harvey, Merriman, & Quintana, 2016).

properties

IUPAC Name

1-(1,3-dioxolan-2-yl)-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,3)7(10)6-8-11-4-5-12-8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXGXSZZRAYENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518728
Record name 1-(1,3-Dioxolan-2-yl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one

CAS RN

87920-18-1
Record name 1-(1,3-Dioxolan-2-yl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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